molecular formula C15H21NO2 B2646934 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)tetrahydro-2H-pyran-4-ol CAS No. 2107933-33-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B2646934
CAS No.: 2107933-33-3
M. Wt: 247.338
InChI Key: WEBKYRYJVNBLHM-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)tetrahydro-2H-pyran-4-ol, also known as DIQMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Applications

  • The compound is used in the synthesis of various heterocyclic compounds. For instance, 1-Methylisoquinoline-3,4-diamine, a related compound, has been utilized in the synthesis of fused pyrazine rings, leading to the formation of carboxylic acids and trinitromethyl compounds (Deady & Quazi, 1992).
  • It's also used in creating tetrahydroquinoline derivatives, which are significant in natural products. For example, a domino reaction with cyclic enol ethers in water catalyzed by indium chloride can synthesize various tetrahydroquinoline derivatives (Zhang & Li, 2002).

Medicinal Chemistry

  • In medicinal chemistry, the compound is a precursor in the synthesis of spiro[isoquinoline-4,4'-pyran] derivatives, which are crucial in pharmacology. A tandem cyclization strategy using BF3·OEt2 has been developed for synthesizing these derivatives (Reddy, Medaboina & Sridhar, 2015).
  • Pyrano[3,2-c]quinoline based structural analogues synthesized using this compound have shown potential in anti-inflammatory and anticancer activities (Upadhyay et al., 2018).

Structural and Chemical Properties Analysis

  • The compound's structural features have been examined for their reactivity and selectivity in synthesis processes, such as the molecular iodine-catalyzed domino reaction (Lin, Cui & Wang, 2006).
  • Its derivatives, such as ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, have been studied for their antibacterial activity, particularly against Pseudomonas aeruginosa (Asghari, Ramezani & Mohseni, 2014).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(6-9-18-10-7-15)12-16-8-5-13-3-1-2-4-14(13)11-16/h1-4,17H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBKYRYJVNBLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3(CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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